GABA Receptor Binding Affinity: 1-Aminopropane-1-sulfonic Acid vs. Taurine
In a study evaluating the interaction of taurine analogs with GABAergic systems, 1-aminopropane-1-sulfonic acid (here referred to as 3-aminopropanesulfonic acid or 'OMO') demonstrated a markedly higher affinity for GABAA receptors compared to taurine [1]. The inhibition constant (Kᵢ) for OMO was determined to be 0.013 µM, whereas taurine exhibited a Kᵢ of 118.1 µM, representing a 9,084-fold difference in binding potency [1]. This differential affinity underscores the importance of the additional carbon in the alkyl chain and the positional isomerism for GABA-mimetic activity.
| Evidence Dimension | GABAA receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 0.013 µM (as 3-aminopropanesulfonic acid / OMO) |
| Comparator Or Baseline | Taurine: 118.1 µM |
| Quantified Difference | 9,084-fold higher affinity for the target compound |
| Conditions | Washed synaptic membranes from whole rabbit brain, [3H]muscimol binding assay |
Why This Matters
This 9,000-fold difference in receptor affinity directly impacts compound selection for GABAergic research, ensuring that the correct analog is chosen for studies requiring potent GABA-mimetic activity without confounding taurinergic effects.
- [1] Frosini, M., Sesti, C., Dragoni, S., Valoti, M., Palmi, M., Dixon, H. B. F., & Sgaragli, G. (2003). Interactions of taurine and structurally related analogues with the GABAergic system and taurine binding sites of rabbit brain. British Journal of Pharmacology, 138(6), 1163–1171. View Source
